ethyl (4-{[(5-bromofuran-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that features a pyrazole ring substituted with a bromofuran amide group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Bromofuran Amide Group: The bromofuran moiety can be introduced via a nucleophilic substitution reaction where a brominated furan derivative reacts with an amine to form the amide linkage.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromofuran and pyrazole moieties could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE: This compound shares the bromofuran amide group but differs in the core structure, featuring a thiophene ring instead of a pyrazole ring.
ETHYL 2-BROMO-2,2-DIFLUOROACETATE: While this compound also contains an ethyl ester group, it features a bromodifluoroacetate moiety instead of the pyrazole and bromofuran groups.
Uniqueness
ETHYL 2-[4-(5-BROMOFURAN-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to the combination of its pyrazole ring and bromofuran amide group, which confer specific chemical properties and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C14H16BrN3O4 |
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Molecular Weight |
370.20 g/mol |
IUPAC Name |
ethyl 2-[4-[(5-bromofuran-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H16BrN3O4/c1-4-21-12(19)7-18-9(3)13(8(2)17-18)16-14(20)10-5-6-11(15)22-10/h5-6H,4,7H2,1-3H3,(H,16,20) |
InChI Key |
KGBFRPIHQJAJIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
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